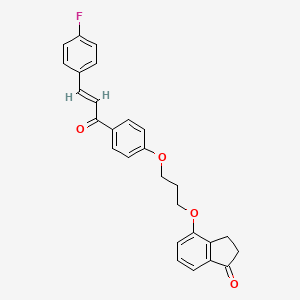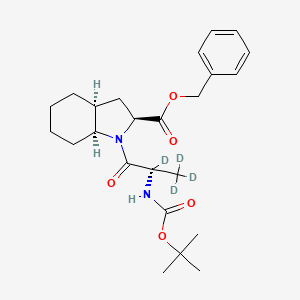
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 is a deuterium-labeled derivative of N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester. This compound is often used in scientific research due to its high purity and stability .
Métodos De Preparación
The synthesis of N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 involves several steps. The starting material is typically a Boc-protected amino acid, which undergoes a series of reactions including esterification and deprotection to yield the final product. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for analytical methods. In biology, it is used to study enzyme kinetics and protein interactions. In medicine, it is used in the development of new pharmaceuticals and as a tool for drug metabolism studies .
Mecanismo De Acción
The mechanism of action of N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved in its action can vary depending on the specific application, but often include inhibition or activation of enzymatic activity .
Comparación Con Compuestos Similares
N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester-d4 is unique due to its deuterium labeling, which provides increased stability and allows for more precise analytical measurements. Similar compounds include:
- N-Boc-N-desethyl-2-methylbutanoate Perindopril benzyl ester
- Perindopril Impurities
- Other deuterium-labeled derivatives of Perindopril .
Propiedades
Fórmula molecular |
C24H34N2O5 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C24H34N2O5/c1-16(25-23(29)31-24(2,3)4)21(27)26-19-13-9-8-12-18(19)14-20(26)22(28)30-15-17-10-6-5-7-11-17/h5-7,10-11,16,18-20H,8-9,12-15H2,1-4H3,(H,25,29)/t16-,18-,19-,20-/m0/s1/i1D3,16D |
Clave InChI |
ZPJOTIGLPUVGAO-XHZBPIIDSA-N |
SMILES isomérico |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


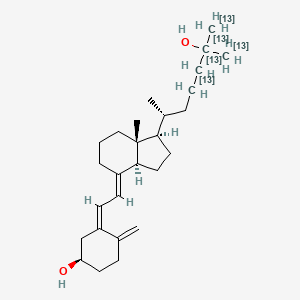
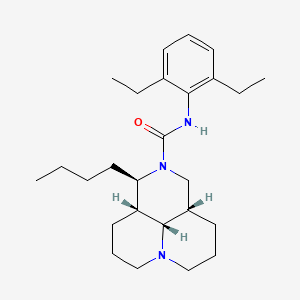
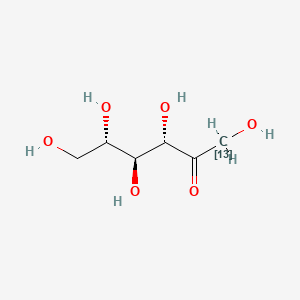
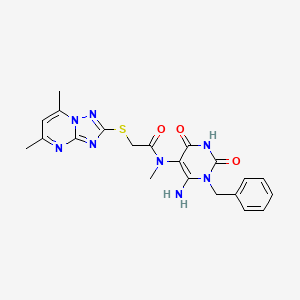
![5-({[(3-Chloro-4-Fluorophenyl)sulfonyl]amino}methyl)-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B12396823.png)
![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)
![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)
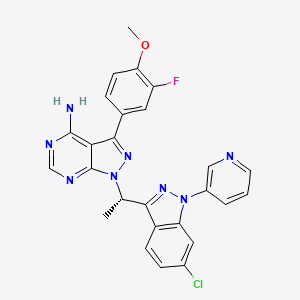
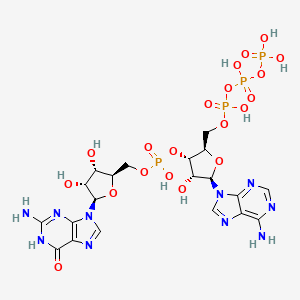
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)
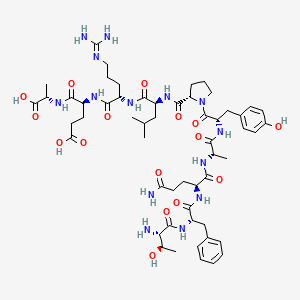
![(2R)-2-amino-3-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoic acid](/img/structure/B12396858.png)
